molecular formula C22H22BrN3O2 B11030519 5'-bromo-6-methoxy-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

5'-bromo-6-methoxy-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11030519
M. Wt: 440.3 g/mol
InChI Key: ZYWWGESKJBBAGN-UHFFFAOYSA-N
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Description

5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound belonging to the spiroindoline class. These compounds are characterized by a unique spirocyclic structure, which imparts significant biological activity and potential therapeutic applications. The presence of bromine and methoxy groups in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Spirocyclization: The spirocyclic structure is formed through a cyclization reaction, typically involving a condensation step with a suitable aldehyde or ketone.

    Final Steps: The propyl group is introduced through alkylation, and the final product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for bromination and methoxylation steps, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-carboxylic acid.

    Reduction: Formation of 6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one.

    Substitution: Formation of 5’-substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

Biologically, 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has shown potential as a modulator of various biological pathways. It is studied for its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation makes it a candidate for further drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require a stable spirocyclic core.

Mechanism of Action

The mechanism of action of 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets such as DNA, enzymes, and receptors. The bromine and methoxy groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, its interaction with DNA can result in the inhibition of DNA replication and cell division, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5’-chloro-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one
  • 5’-fluoro-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one
  • 5’-iodo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one

Uniqueness

The uniqueness of 5’-bromo-6-methoxy-1’-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one lies in its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets, making it a more potent compound in various applications.

Properties

Molecular Formula

C22H22BrN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

5'-bromo-6-methoxy-1'-propylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C22H22BrN3O2/c1-3-10-26-19-7-4-13(23)11-17(19)22(21(26)27)20-15(8-9-24-22)16-12-14(28-2)5-6-18(16)25-20/h4-7,11-12,24-25H,3,8-10H2,1-2H3

InChI Key

ZYWWGESKJBBAGN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

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